2-(2-Morpholin-4-ylethoxy)aniline
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Overview
Description
Synthesis Analysis
The synthesis of morpholines has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular formula of “2-(2-Morpholin-4-ylethoxy)aniline” is C12H18N2O2 . The molecular weight is 222.28 . The SMILES string representation is Nc1ccc(OCCN2CCOCC2)cc1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Morpholin-4-ylethoxy)aniline” include a molecular weight of 222.28 , a density of 1.129g/cm3 , a boiling point of 379.6ºC at 760 mmHg , and a flash point of 183.4ºC .
Scientific Research Applications
Src Kinase Inhibition for Cancer Therapy
One of the prominent applications of morpholine derivatives, including structures similar to 2-(2-Morpholin-4-ylethoxy)aniline, is their role in inhibiting Src kinase activity. This inhibition is crucial for cancer treatment strategies as Src kinase is involved in the progression of various cancers. Boschelli et al. (2001) optimized the structure of these compounds to enhance Src kinase inhibition, leading to significant effects on Src-mediated cell proliferation and potential in tumor growth inhibition in xenograft models Boschelli et al., 2001.
Antimicrobial Activity
Morpholine derivatives have also been noted for their antimicrobial properties. The synthesis and evaluation of novel derivatives have demonstrated significant activity against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance. A study by Subhash and Bhaskar (2020) on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives showcased their antimicrobial efficacy, reinforcing the versatility of these compounds in medicinal chemistry Subhash & Bhaskar, 2020.
Photodynamic Therapy for Cancer
Phthalocyanines substituted with 2-(2-morpholin-4-ylethoxy) groups have emerged as potent agents for photodynamic therapy (PDT), a treatment modality for cancer. These compounds, when activated by light, produce singlet oxygen, leading to cell death in cancer cells. Research by Barut et al. (2016) highlighted the synthesis of water-soluble derivatives that showed high binding affinities to DNA, significant photocleavage activities, and effective inhibition of topoisomerase I, suggesting their suitability as anticancer agents Barut et al., 2016.
Safety And Hazards
When handling “2-(2-Morpholin-4-ylethoxy)aniline”, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDILKXBXBBAKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424483 |
Source
|
Record name | 2-(2-morpholin-4-ylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholin-4-ylethoxy)aniline | |
CAS RN |
64039-56-1 |
Source
|
Record name | 2-(2-morpholin-4-ylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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